PF-05180999

Description

Propriétés

IUPAC Name |

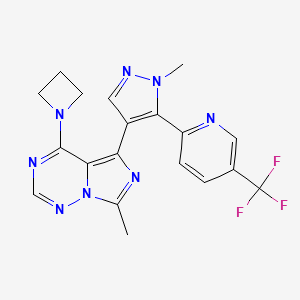

4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGCHUKGBICQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394033-54-5 | |

| Record name | PF-05180999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05180999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-05180999 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of PF-05180999

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05180999 is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme.[1][2][3][4] This document provides a comprehensive technical overview of its mechanism of action in neurons, detailing its effects on intracellular signaling cascades and its functional consequences in preclinical models. The information presented herein is intended to support further research and development of PDE2A inhibitors for neurological and psychiatric disorders.

Core Mechanism of Action: PDE2A Inhibition

This compound exerts its pharmacological effects through the specific inhibition of PDE2A, a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] By blocking the activity of PDE2A, this compound leads to an accumulation of these crucial second messengers within neurons.[5][6] This elevation in cAMP and cGMP levels subsequently modulates the activity of downstream signaling pathways, ultimately influencing neuronal function.

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound against PDE2A and other phosphodiesterase enzymes.

| Parameter | Value | Species | Reference |

| IC50 | 1.6 nM | Not Specified | [2] |

| IC50 | 1 nM | Not Specified | [1] |

| Ki | 4.2 nM | Rat | [2] |

| Ki | 8.4 nM | Dog | [2] |

| Ki | 5.5 nM | Monkey | [2] |

Table 1: In Vitro Potency of this compound against PDE2A

| PDE Subtype | IC50 (µM) | Selectivity (fold vs. PDE2A) | Reference |

| PDE10A1 | 2.03 | >1200 | [2] |

| PDE7B | 26.969 | >16850 | [2] |

| PDE11A4 | 50.09 | >31300 | [2] |

| PDE1B1 | >56.25 | >35150 | [2] |

| PDE3A1 | >56.25 | >35150 | [2] |

| PDE4D3 | >56.25 | >35150 | [2] |

| PDE5A1 | >56.25 | >35150 | [2] |

| PDE6 (bovine) | >56.25 | >35150 | [2] |

| PDE8B | >56.25 | >35150 | [2] |

| PDE9A1 | >56.25 | >35150 | [2] |

Table 2: Selectivity Profile of this compound against Various PDE Subtypes

Signaling Pathways Modulated by this compound in Neurons

The inhibition of PDE2A by this compound initiates a cascade of intracellular events, primarily through the potentiation of cAMP and cGMP signaling.

Upregulation of Cyclic Nucleotides

In hippocampal neuronal HT-22 cells, pretreatment with this compound has been shown to significantly increase the levels of both cAMP and cGMP, particularly under conditions of corticosterone-induced stress.[1][5] This effect has also been observed in vivo, where administration of this compound leads to elevated cGMP levels in the cortex, striatum, and hippocampus of mice.[2]

Downstream Effector Phosphorylation

The increased levels of cAMP and cGMP activate their respective downstream protein kinases, PKA and PKG. This leads to the phosphorylation of key substrates involved in neuronal function:

-

Vasodilator-stimulated phosphoprotein (VASP): this compound treatment increases the phosphorylation of VASP at Ser239 and Ser157, downstream targets of PKG.[5][6]

-

cAMP response element-binding protein (CREB): The compound also enhances the phosphorylation of CREB at Ser133, a critical transcription factor for neuronal plasticity and survival, which is a downstream target of PKA.[5][6]

Increased Brain-Derived Neurotrophic Factor (BDNF) Expression

The phosphorylation of CREB leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.[5][6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PDE2A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE2A.

Methodology: A common method is a fluorescence polarization (FP) assay.

-

Materials: Recombinant human PDE2A enzyme, fluorescently labeled cGMP or cAMP substrate, assay buffer, 384-well plates, and a microplate reader capable of measuring fluorescence polarization.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted inhibitor to the wells of a 384-well plate.

-

Add the PDE2A enzyme to each well and incubate.

-

Initiate the reaction by adding the fluorescently labeled substrate.

-

After a defined incubation period, measure the fluorescence polarization.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

Measurement of cAMP and cGMP in Neuronal Cells

Objective: To quantify the intracellular levels of cAMP and cGMP in neuronal cells following treatment with this compound.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.[1]

-

Cell Culture and Treatment:

-

Plate HT-22 hippocampal cells and culture until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Induce cellular stress by adding corticosterone (B1669441) (e.g., 100 µM) and incubate for an appropriate duration.

-

-

Sample Preparation:

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

ELISA Procedure:

-

Use commercially available cAMP and cGMP ELISA kits.

-

Follow the manufacturer's instructions for the assay, which typically involves the use of a competitive immunoassay format.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentrations of cAMP and cGMP based on a standard curve.

-

Western Blotting for Downstream Effectors

Objective: To assess the phosphorylation status of VASP and CREB, and the expression level of BDNF in neuronal cells treated with this compound.

Methodology:

-

Sample Preparation: Prepare cell lysates as described in the cAMP/cGMP measurement protocol. Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for p-VASP (Ser239/157), p-CREB (Ser133), BDNF, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

In Vivo Reversal of NMDA Antagonist-Induced Deficits

Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine.[7]

Methodology: Radial Arm Maze (RAM) is a commonly used behavioral task.

-

Animals: Male rats are typically used.

-

Apparatus: An eight-arm radial maze.

-

Procedure:

-

Habituation and Training: Animals are first habituated to the maze and trained to find a food reward in specific arms.

-

Drug Administration:

-

Administer this compound (e.g., subcutaneously) at various doses.

-

After a specified pretreatment time, administer an NMDA receptor antagonist such as ketamine to induce cognitive deficits.

-

-

Testing:

-

Place the animal in the center of the maze and allow it to explore the arms to find the rewards.

-

Record the number of working memory errors (re-entry into an already visited arm) and reference memory errors (entry into an unbaited arm).

-

-

Data Analysis: Compare the number of errors between the different treatment groups.

-

Conclusion

This compound is a potent and selective PDE2A inhibitor that enhances neuronal cAMP and cGMP signaling. This leads to the activation of downstream pathways involving VASP, CREB, and BDNF, which are critical for neuroprotection and synaptic plasticity. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other PDE2A inhibitors for a range of neurological and psychiatric conditions. The development of this compound has been discontinued.[4][8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound / Pfizer [delta.larvol.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Therapeutic Potential of PF-05180999: A Selective PDE2A Inhibitor

Executive Summary: PF-05180999 is a potent, selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 2A (PDE2A). Developed by Pfizer, it was identified as a preclinical candidate for treating cognitive impairment associated with schizophrenia and was later investigated for migraine.[1][2][3] The compound's mechanism of action centers on the inhibition of PDE2A, an enzyme that degrades the cyclic secondary messengers cAMP and cGMP, thereby enhancing cyclic nucleotide signaling in the brain.[4][5] Preclinical studies demonstrated promising pro-cognitive, anxiolytic, and antidepressant-like effects in various rodent models.[1][2][6] Despite a strong preclinical profile, clinical development was discontinued (B1498344) during Phase 1 trials due to safety concerns.[3][7] This guide provides a comprehensive technical overview of this compound, detailing its pharmacology, preclinical data, experimental methodologies, and clinical history for researchers and drug development professionals.

Introduction: PDE2A as a Therapeutic Target

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the cyclic nucleotides cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] PDE2A, a dual-substrate enzyme, is unique in that its hydrolytic activity towards cAMP is allosterically activated by cGMP.[8] This positions PDE2A as a critical regulator of the crosstalk between cGMP and cAMP signaling pathways. PDE2A is highly expressed in brain regions crucial for cognition and emotional regulation, such as the cortex and hippocampus.[9] Dysregulation of these signaling pathways is implicated in the pathophysiology of several neuropsychiatric disorders. Therefore, inhibiting PDE2A to elevate cyclic nucleotide levels presents a rational therapeutic strategy for enhancing synaptic plasticity, neurotransmission, and neuronal survival.[4]

Pharmacological Profile of this compound

Mechanism of Action

This compound exerts its therapeutic effects by selectively binding to and inhibiting the catalytic site of the PDE2A enzyme.[4] This inhibition prevents the degradation of both cAMP and cGMP.[4][5] Because cGMP binding to the GAF-B regulatory domain of PDE2A increases its cAMP hydrolyzing activity, inhibition by this compound is particularly effective at increasing cAMP levels in cellular compartments where cGMP is also present.[8] The resulting elevation in cyclic nucleotides leads to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate transcription factors such as the cAMP response element-binding protein (CREB).[4][7] This cascade ultimately modulates gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF), to improve neuronal function and resilience.[2][6][10]

Potency and Selectivity

This compound is a highly potent inhibitor of PDE2A with excellent selectivity over other PDE families, which is crucial for minimizing off-target effects.[4]

| Parameter | Species/Target | Value | Reference |

| IC₅₀ | Human PDE2A | 1.0 nM | |

| Human PDE2A | 1.6 nM | [cite: 4 from MedChemExpress] | |

| Rat PDE2A | 2.6 nM | [cite: 4 from MedChemExpress] | |

| Dog PDE2A | 5.2 nM | [cite: 4 from MedChemExpress] | |

| Monkey PDE2A | 3.4 nM | [cite: 4 from MedChemExpress] | |

| Kᵢ | Rat PDE2A | 4.2 nM | [cite: 4 from MedChemExpress] |

| Dog PDE2A | 8.4 nM | [cite: 4 from MedChemExpress] | |

| Monkey PDE2A | 5.5 nM | [cite: 4 from MedChemExpress] | |

| Selectivity | vs. PDE10A | >2000-fold | |

| Off-Target IC₅₀ | PDE10A1 | 2.03 µM | [cite: 4 from MedChemExpress] |

| PDE7B | 26.97 µM | [cite: 4 from MedChemExpress] | |

| PDE11A4 | 50.09 µM | [cite: 4 from MedChemExpress] | |

| Other PDEs | >56.25 µM | [cite: 4 from MedChemExpress] |

Preclinical Evidence of Therapeutic Potential

Preclinical studies in rodent models provided strong evidence for the therapeutic potential of this compound in treating cognitive deficits and mood disorders.

Pro-Cognitive Effects

This compound demonstrated efficacy in models of cognitive impairment relevant to schizophrenia.

| Model | Species | Dose / Route | Key Finding | Reference |

| NMDA Antagonist-Induced Deficit (Working Memory) | Rat | 0.032-0.32 mg/kg, s.c. | Reversed ketamine-induced working memory errors in a radial arm maze. | [cite: 4 from MedChemExpress, 6] |

| Contextual Fear Conditioning (Long-Term Memory) | Rat | 0.3 mg/kg, p.o. | Enhanced long-term memory consolidation. | [11] |

Anxiolytic and Antidepressant-Like Effects

The compound showed robust efficacy in mouse models of stress-induced anxiety and depression.[2][6]

| Model | Species | Key Behavioral Findings | Key Biochemical Findings (Hippocampus) | Reference |

| Restraint Stress | Mouse | Reduced immobility in Forced Swim & Tail Suspension Tests. Increased open arm time in Elevated Plus Maze. | Significantly increased levels of both cAMP and cGMP. | [2][6][12] |

Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neurons from stress-induced damage. The compound protected HT-22 hippocampal cells against insults from the stress hormone corticosterone (B1669441).[2][6][10] This neuroprotective effect was associated with the stimulation of cAMP/cGMP signaling, increased phosphorylation of CREB, and elevated expression of BDNF.[2][6][10]

Pharmacokinetics and Metabolism

This compound was developed to have favorable pharmacokinetic properties for a CNS-targeted drug.

| Parameter | Species | Value / Finding | Reference |

| Brain Penetration | Rat | Unbound brain / unbound plasma ratio approaching unity. | [1] |

| Bioavailability | Rat | Good oral bioavailability. | [1] |

| Human Dose Prediction | - | Predicted average steady-state concentration from 30 mg once daily (q.d.). | [1] |

| - | Modified release formulation of 25 mg twice daily (b.i.d.) planned for clinical trials. | [1] | |

| CYP Interaction | - | Weak inducer of CYP3A4; no direct inhibition of major CYP enzymes. | [cite: 4 from MedChemExpress] |

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials for schizophrenia and migraine.[2][3] However, its development was ultimately halted.

| Trial ID | Indication | Status | Reason/Note | Reference |

| NCT01530529 | Healthy Volunteers | Completed | Assessed bioavailability of a modified-release formulation. | [2] |

| NCT01981486 | Migraine | Withdrawn | Multiple ascending dose study withdrawn prior to enrollment. | [2][7] |

| NCT01981499 | Migraine | Terminated | Study terminated prematurely due to safety concerns. | [2][7] |

The discontinuation of this compound during early-phase clinical trials, reportedly due to safety concerns, underscores the challenges of translating preclinical efficacy into viable therapeutics.[7]

Key Experimental Methodologies

In Vitro Neuroprotection Assay Protocol

This protocol outlines the method used to assess the neuroprotective effects of this compound against corticosterone (CORT)-induced cell damage in HT-22 hippocampal cells.[6][10][12]

-

Cell Culture: HT-22 hippocampal cells are cultured and seeded into 96-well plates.[12]

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).[2]

-

Induction of Injury: Corticosterone (CORT) is added to the media to induce cellular stress and damage.[6][10]

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Endpoint Measurement:

In Vivo Antidepressant/Anxiolytic Model Protocol

This protocol describes the use of a restraint stress model in mice to evaluate the antidepressant and anxiolytic-like properties of this compound.[6][12]

-

Animal Model: Male mice are subjected to a subacute restraint stress procedure (e.g., 2-4 hours daily for several days) to induce depression- and anxiety-like behaviors.[12]

-

Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) before the final stress session or behavioral tests.

-

Behavioral Testing: A battery of tests is conducted to assess different behavioral domains:

-

Biochemical Analysis: Following behavioral testing, brain tissue (specifically the hippocampus) is collected to measure cAMP and cGMP levels to correlate behavior with target engagement.[6][12]

Summary and Future Outlook

This compound is a well-characterized, potent, and selective PDE2A inhibitor with a strong preclinical data package supporting its therapeutic potential for neuropsychiatric disorders. Its ability to modulate the cGMP-cAMP signaling nexus translated into robust pro-cognitive, antidepressant, and anxiolytic effects in animal models.

However, the discontinuation of its clinical development due to safety concerns highlights the inherent risks in drug development. While this compound itself may not proceed, the extensive preclinical work validates PDE2A as a tractable and promising target. Future research efforts may focus on developing new chemical entities targeting PDE2A with an improved safety profile, building on the foundational knowledge generated through the study of compounds like this compound. The exploration of PDE2A inhibitors remains a valuable endeavor for discovering novel treatments for emotional and cognitive disorders.[6][12]

References

- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. PF 5180999 - AdisInsight [adisinsight.springer.com]

- 4. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Comprehensive analysis of PDE2A: a novel biomarker for prognostic value and immunotherapeutic potential in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. PDE2A - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The PDE2A Inhibitor PF-05180999: A Technical Guide to its Interaction with cAMP/cGMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE2A, this compound elevates intracellular levels of both cAMP and cGMP, thereby modulating downstream signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data on its potency and efficacy. Detailed experimental methodologies for assessing its effects on the cAMP/cGMP signaling pathways are also provided. While initially investigated for cognitive disorders, schizophrenia, and migraine, the development of this compound was discontinued, with some clinical trials terminated due to safety concerns.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cAMP and cGMP. The PDE2A isoenzyme is a dual-substrate PDE, unique in that its activity is allosterically activated by cGMP, leading to an increased hydrolysis of cAMP. This positions PDE2A as a critical node in the crosstalk between the cGMP and cAMP signaling pathways. Inhibition of PDE2A presents a therapeutic strategy for conditions where enhancement of cyclic nucleotide signaling is desired. This compound was developed as a potent and selective inhibitor of PDE2A. This document serves as a technical resource for researchers, summarizing the quantitative data and experimental protocols related to the interaction of this compound with the cAMP/cGMP signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the catalytic activity of the PDE2A enzyme. This inhibition leads to the accumulation of intracellular cAMP and cGMP, which in turn activate their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG). Activation of these kinases leads to the phosphorylation of various substrate proteins, including vasodilator-stimulated phosphoprotein (VASP) and cAMP response element-binding protein (CREB), culminating in diverse cellular responses.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo models.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of PDE2A with excellent selectivity against other phosphodiesterase isoforms.

| Target | IC50 (nM) | Ki (nM) | Species | Reference |

| PDE2A | 1.6 | - | Human | |

| PDE2A | 2.6 | 4.2 | Rat | |

| PDE2A | 5.2 | 8.4 | Dog | |

| PDE2A | 3.4 | 5.5 | Monkey | |

| PDE10A | 2030 | - | Human | |

| PDE11A4 | 50090 | - | Human | |

| PDE7B | 26969 | - | Human | |

| Other PDEs (1B1, 3A1, 4D3, 5A1, 6, 8B, 9A1) | >56250 | - | Various |

Table 1: In Vitro Potency and Selectivity of this compound.

In Vitro Effects on cAMP and cGMP Levels

In cellular assays, this compound demonstrates a dose-dependent increase in both cAMP and cGMP levels.

| Cell Line | Treatment | This compound Concentration (µM) | cGMP (% of Control) | cAMP (% of Control) | Reference |

| HT-22 | Corticosterone (B1669441) (100 µM) | 0.01 | ~150 | ~120 | [1] |

| HT-22 | Corticosterone (100 µM) | 0.1 | ~200** | ~140 | [1] |

| HT-22 | Corticosterone (100 µM) | 1 | ~250 | ~160 | [1] |

| *p < 0.05, **p < 0.01 vs. vehicle-treated corticosterone group. |

Table 2: Effect of this compound on Intracellular cGMP and cAMP Levels in HT-22 Cells.

In Vivo Effects on Brain cGMP Levels

Administration of this compound to mice resulted in a dose-dependent increase in cGMP levels in the brain.

| Animal Model | Route of Administration | Dose (mg/kg) | Brain Region | cGMP Fold Increase (vs. Vehicle) | Reference |

| Mouse | s.c. | 3 | Cortex | ~2.5 | [2] |

| Mouse | s.c. | 10 | Cortex | ~4 | [2] |

| Mouse | s.c. | 30 | Cortex | ~6 | [2] |

Table 3: In Vivo Effect of this compound on Mouse Brain cGMP Levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro PDE2A Inhibition Assay

This protocol describes a common method for determining the IC50 of an inhibitor against PDE2A.

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human PDE2A enzyme, the substrate (e.g., [3H]-cAMP or [3H]-cGMP), and serial dilutions of this compound.

-

Reaction Setup: In a 96-well plate, add the assay buffer, this compound (or vehicle control), and PDE2A enzyme.

-

Initiation: Start the reaction by adding the radiolabeled substrate.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a PDE inhibitor cocktail or by boiling.

-

Separation: Separate the product ([3H]-AMP or [3H]-GMP) from the unreacted substrate using methods like scintillation proximity assay (SPA) beads or column chromatography.

-

Detection: Quantify the amount of product formed using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Measurement of Intracellular cAMP and cGMP Levels

This protocol outlines the measurement of cyclic nucleotides in cultured cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HT-22) in multi-well plates and allow them to adhere. Treat the cells with this compound or vehicle for a specified duration. In some experiments, cells may be co-treated with an agent to induce cellular stress (e.g., corticosterone).

-

Cell Lysis: Aspirate the culture medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to inactivate endogenous PDEs.

-

Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.

-

Quantification: Measure the concentration of cAMP and cGMP in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay kit, following the manufacturer's instructions.

-

Normalization: Normalize the cyclic nucleotide levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).

Western Blotting for Downstream Signaling Proteins

This protocol is for assessing the phosphorylation status of proteins downstream of PKA and PKG, such as VASP and CREB.

Methodology:

-

Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound or vehicle.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-VASP Ser239, anti-phospho-CREB Ser133).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of VASP or CREB.

Conclusion

This compound is a potent and selective inhibitor of PDE2A that effectively increases intracellular levels of both cAMP and cGMP. This activity has been demonstrated in both in vitro cellular models and in vivo animal studies. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the role of PDE2A and the therapeutic potential of its inhibitors. Despite its promising preclinical profile, the clinical development of this compound was halted due to safety concerns, highlighting the challenges in translating preclinical efficacy to clinical success for this class of compounds. Nevertheless, the study of this compound has contributed significantly to the understanding of PDE2A biology and its role in cyclic nucleotide signaling.

References

- 1. Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]

PF-05180999: A Technical Overview of its Investigation in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05180999 is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 2A (PDE2A) that has been the subject of preclinical and clinical investigation for several neurological and psychiatric disorders.[1][2][3][4] Developed by Pfizer, this small molecule was primarily evaluated for its potential to treat cognitive impairment associated with schizophrenia.[1][4][5] Its mechanism of action, centered on the modulation of cyclic nucleotide signaling pathways, has also prompted research into its utility for other conditions, including migraine, depression, and anxiety.[6][7][8][9] This technical guide provides an in-depth overview of the research conducted on this compound, summarizing key quantitative data and experimental methodologies.

Core Mechanism of Action: PDE2A Inhibition

This compound exerts its pharmacological effects by inhibiting PDE2A, a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][6] By blocking the action of PDE2A, this compound leads to an elevation of intracellular cAMP and cGMP levels, which in turn enhances neuronal signaling, synaptic plasticity, and neuronal survival.[4][10] This modulation of cyclic nucleotide signaling is hypothesized to underlie its potential therapeutic effects in various neurological disorders.

Signaling pathway of this compound via PDE2A inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Parameter | Value | Species | Reference |

| PDE2A | IC50 | 1.6 nM | Not Specified | [2] |

| PDE2A | IC50 | 1 nM | Not Specified | [3] |

| PDE2A | IC50 | 2.6 nM | Rat | [2] |

| PDE2A | IC50 | 5.2 nM | Dog | [2] |

| PDE2A | IC50 | 3.4 nM | Monkey | [2] |

| PDE2A | Ki | 4.2 nM | Rat | [2] |

| PDE2A | Ki | 8.4 nM | Dog | [2] |

| PDE2A | Ki | 5.5 nM | Monkey | [2] |

| PDE10A1 | IC50 | 2.03 µM | Not Specified | [2] |

| PDE7B | IC50 | 26.969 µM | Not Specified | [2] |

| PDE11A4 | IC50 | 50.09 µM | Not Specified | [2] |

| Other PDEs (1B1, 3A1, 4D3, 5A1, 6, 8B, 9A1) | IC50 | >56.25 µM | Not Specified | [2] |

Table 2: Preclinical Pharmacokinetics

| Parameter | Value | Species | Reference |

| Unbound Brain/Unbound Plasma Ratio | Approaching unity | Not Specified | [5] |

| Oral Bioavailability | Good | Not Specified | [5] |

Neurological Disorders Investigated

Cognitive Impairment in Schizophrenia

The primary intended clinical application for this compound was the treatment of cognitive impairment associated with schizophrenia.[1][5] Preclinical studies demonstrated its efficacy in rodent models relevant to this condition.

Experimental Protocols:

-

NMDA Antagonist-Induced Working Memory Deficits in Rats:

-

Model: Working memory deficits were induced in rats using NMDA receptor antagonists such as ketamine or MK-801.

-

Apparatus: A radial arm maze was used to assess working memory.

-

Procedure: this compound was administered (e.g., 0.032-0.32 mg/kg, s.c.) to evaluate its ability to reverse the working memory errors induced by the NMDA antagonist.

-

Outcome: this compound was shown to dramatically reduce the working memory errors produced by ketamine.[2][5]

-

Workflow for NMDA antagonist-induced working memory model.

-

Contextual Fear Conditioning in Rats:

-

Model: This model assesses long-term memory.

-

Procedure: Rats were administered this compound (0.3 mg/kg, oral) to evaluate its effect on memory consolidation.

-

Outcome: this compound was found to enhance long-term memory in this model.[10]

-

Clinical Development:

This compound entered Phase I clinical trials for schizophrenia; however, its development for this indication was discontinued (B1498344) in February 2013.[8]

Migraine

This compound was also investigated as a potential treatment for migraine.[7][8]

Clinical Development:

Two Phase I trials in healthy volunteers were planned to assess the safety, tolerability, and pharmacokinetics of this compound for migraine.[7][11] However, one trial (NCT01981499) was terminated prematurely due to safety concerns, and the other (NCT01981486) was withdrawn prior to participant enrollment.[7][12] The development for migraine was officially discontinued in August 2014.[8]

Depression and Anxiety

Preclinical research has explored the potential of this compound in models of depression and anxiety-like behaviors.[6][9]

Experimental Protocols:

-

Corticosterone-Induced Neuronal Cell Lesion:

-

Model: HT-22 hippocampal cells were treated with corticosterone (B1669441) to induce stress-related cell damage.

-

Procedure: The neuroprotective effects of this compound were measured by assessing cell viability and signaling pathways (cAMP/cGMP, VASP and CREB phosphorylation, BDNF expression).

-

Outcome: this compound demonstrated potent neuroprotective effects against corticosterone-induced insults.[6][9]

-

-

Restraint Stress Mouse Model:

-

Model: Mice were subjected to restraint stress to induce depression- and anxiety-like behaviors.

-

Apparatus: Forced swim test, tail suspension test, elevated plus maze, and hole-board test were used.

-

Procedure: The effects of this compound on behavioral despair and anxiety were evaluated.

-

Outcome: this compound displayed antidepressant- and anxiolytic-like effects, as indicated by reduced immobility time and increased exploration in the respective tests.[6][9]

-

These findings suggest that PDE2A is a viable target for the treatment of emotional disorders such as depression and anxiety.[6][9]

Clinical Trials Overview

The clinical development of this compound was limited to Phase I studies, which were ultimately discontinued.

Table 3: Summary of Clinical Trials

| Trial Identifier | Status | Indication | Phase | Purpose |

| NCT01530529 | Completed | Healthy Volunteers | Phase 1 | Safety, tolerability, and pharmacokinetics of single doses. |

| NCT01981486 | Withdrawn | Healthy Volunteers (for Migraine) | Phase 1 | Safety, tolerability, and pharmacokinetics of multiple doses.[11][12] |

| NCT01981499 | Terminated | Healthy Volunteers (for Migraine) | Phase 1 | Safety, tolerability, pharmacokinetics, and effects on histamine-induced wheal of a modified-release formulation.[12] |

Conclusion

This compound is a well-characterized, potent, and selective PDE2A inhibitor that has been studied in several neurological and psychiatric disorders. While its primary development for cognitive impairment in schizophrenia and migraine was discontinued, preclinical evidence suggests its potential utility in treating depression and anxiety. The data gathered from the investigations of this compound provide valuable insights into the therapeutic potential of PDE2A inhibition for central nervous system disorders. Further research in this area may lead to the development of new treatments for these challenging conditions.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medkoo.com [medkoo.com]

- 5. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. PF 5180999 - AdisInsight [adisinsight.springer.com]

- 9. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to PF-05180999 for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05180999 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE2A, this compound elevates cAMP and cGMP levels, which are integral to neuronal signaling pathways involved in synaptic plasticity and memory formation.[1][2] This mechanism has positioned this compound as a compound of significant interest for research into cognitive enhancement, particularly in the context of neurological and psychiatric disorders characterized by cognitive deficits, such as schizophrenia.[3]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and a detailed summary of key preclinical and clinical findings. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action

Phosphodiesterase 2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[2][4] These cyclic nucleotides are crucial second messengers in a multitude of cellular processes, including the activation of protein kinase A (PKA) and protein kinase G (PKG).[1] These kinases, in turn, phosphorylate downstream targets like the cAMP response element-binding protein (CREB), a transcription factor pivotal for synaptic plasticity and memory consolidation.[5][6]

This compound selectively binds to the catalytic site of PDE2A, preventing the degradation of cAMP and cGMP.[1] The resultant increase in cyclic nucleotide concentrations is hypothesized to enhance glutamatergic neurotransmission and strengthen synaptic plasticity, the cellular basis of learning and memory.[2]

Figure 1: this compound Mechanism of Action

Pharmacological Profile

This compound is characterized by its high potency and selectivity for PDE2A. The following tables summarize its key pharmacological parameters.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Target | Value | Reference |

| IC₅₀ | Human PDE2A | 1.0 nM | [7] |

| Human PDE2A | 1.6 nM | [8][9] | |

| Rat PDE2A | 2.6 nM | [8] | |

| Dog PDE2A | 5.2 nM | [8] | |

| Monkey PDE2A | 3.4 nM | [8] | |

| Kᵢ | Rat PDE2A | 4.2 nM | [8] |

| Dog PDE2A | 8.4 nM | [8] | |

| Monkey PDE2A | 5.5 nM | [8] | |

| Selectivity | Over PDE10A | >2000-fold | [7][9] |

| Over other PDEs | Weak activity (IC₅₀ > 2 µM) | [8] |

Table 2: Pharmacokinetic Properties

| Parameter | Finding | Reference |

| Brain Penetrance | Unbound brain/unbound plasma levels approaching unity | [3] |

| Bioavailability | Good oral bioavailability | [3] |

| Metabolism | Weak inducer of CYP3A4; no direct inhibition of major CYP enzymes | [8] |

Preclinical Research in Cognitive Enhancement

Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive deficits in various animal models. A significant focus of this research has been its ability to reverse the effects of N-methyl-D-aspartate (NMDA) receptor antagonists, which are used to model cognitive impairment associated with schizophrenia.

Key Preclinical Findings

-

Reversal of Ketamine-Induced Working Memory Deficits: In a radial arm maze model, this compound (0.032-0.32 mg/kg, s.c.) significantly reduced working memory errors induced by ketamine in rats.[8][9]

-

Reversal of MK-801-Induced Effects: this compound was shown to reverse the effects of the NMDA antagonist MK-801 in electrophysiology and working memory models in rats.[3][9]

-

Enhancement of Long-Term Memory: At an oral dose of 0.3 mg/kg, this compound enhanced long-term memory in a contextual fear conditioning model in rats.[10]

-

Increased cGMP Levels: The compound produced a dose-dependent increase in cGMP levels in the cortex, striatum, and hippocampus of mice, without altering cAMP levels.[8][9]

-

Modulation of Synaptic Plasticity: this compound was found to increase long-term potentiation (LTP) in rat hippocampal slices, a key cellular mechanism underlying memory formation.[2]

Table 3: Summary of Preclinical Cognitive Enhancement Studies

| Study Type | Animal Model | Cognitive Domain | Key Finding | Dosage | Reference |

| Radial Arm Maze | Rat | Working Memory | Reversed ketamine-induced deficits | 0.1 and 0.32 mg/kg | [9] |

| Electrophysiology | Rat | Synaptic Plasticity | Reversed MK-801-induced disruption of cortical oscillations | 0.03 mg/kg | [3][9] |

| Contextual Fear Conditioning | Rat | Long-Term Memory | Enhanced memory consolidation | 0.3 mg/kg (oral) | [10] |

| Hippocampal Slices | Rat | Synaptic Plasticity | Increased Long-Term Potentiation (LTP) | N/A | [2] |

Experimental Protocols

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: An eight-arm radial maze.

-

Procedure:

-

Rats are habituated to the maze.

-

Training phase: Rats are trained to find food rewards in specific arms of the maze.

-

Testing phase:

-

Rats are administered this compound (or vehicle) via subcutaneous injection.

-

After a set pre-treatment time, ketamine is administered to induce a working memory deficit.

-

The rat is placed in the center of the maze and allowed to explore.

-

Working memory errors (re-entry into an already visited arm) are recorded.

-

-

-

Animals: Male Long-Evans rats.[11]

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.

-

Procedure:

-

Training Day:

-

Testing Day (24 hours later):

-

Rats are returned to the same conditioning chamber (context).

-

No shocks are delivered.

-

Freezing behavior (a measure of fear memory) is recorded and analyzed.[11]

-

-

Figure 2: Preclinical Cognitive Testing Workflow

Other Preclinical Research

Beyond cognitive enhancement, this compound has been investigated for its potential neuroprotective, anxiolytic, and antidepressant-like effects, which are also linked to the modulation of cAMP/cGMP signaling pathways.

-

Neuroprotection: In HT-22 hippocampal cells, this compound demonstrated protective effects against corticosterone-induced insults by stimulating cAMP and cGMP signaling.[6][12] This was associated with increased expression of brain-derived neurotrophic factor (BDNF).[6]

-

Anxiolytic and Antidepressant-like Effects: In mouse models of stress, this compound displayed antidepressant- and anxiolytic-like effects, as measured by reduced immobility time in the forced swimming and tail suspension tests, and increased exploration in the elevated plus maze and hole-board tests.[6][12]

Clinical Research

This compound advanced into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[13] The initial development targeted schizophrenia and migraine.[14][15]

Table 4: Overview of this compound Clinical Trials

| Trial Identifier | Phase | Status | Indication | Key Details | Reference |

| NCT01981486 | Phase 1 | Withdrawn | Healthy Volunteers | Multiple ascending dose study to evaluate safety, tolerability, and pharmacokinetics. | [13][14][16] |

| NCT01981499 | Phase 1 | Terminated | Healthy Volunteers | Crossover study to evaluate a modified-release formulation. | [14][16] |

| NCT01530529 | Phase 1 | Completed | Healthy Volunteers | Bioavailability study of a modified-release formulation under fed and fasted conditions. | [14] |

The development of this compound was ultimately discontinued.[14][15] One Phase I trial for migraine was terminated due to safety concerns, and another was withdrawn before enrollment.[16][17]

Conclusion

This compound is a well-characterized, potent, and selective PDE2A inhibitor that has demonstrated pro-cognitive effects in a range of preclinical models. Its ability to modulate the cGMP/cAMP signaling pathways and enhance synaptic plasticity provides a strong rationale for its use as a research tool to investigate the mechanisms of cognition. While its clinical development was halted, the extensive preclinical data available for this compound make it a valuable pharmacological agent for researchers exploring PDE2A as a therapeutic target for cognitive disorders. Future research may focus on understanding the safety concerns that arose in clinical trials to inform the development of next-generation PDE2A inhibitors with improved therapeutic windows.

References

- 1. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of cGMP-metabolizing PDEs as target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke | Journal of Neuroscience [jneurosci.org]

- 6. academic.oup.com [academic.oup.com]

- 7. rndsystems.com [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. PF 5180999 - AdisInsight [adisinsight.springer.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

The Critical Role of PDE2A Inhibition in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in neuronal signaling. Its high expression in brain regions critical for cognition and emotional regulation, such as the hippocampus and cortex, has positioned it as a compelling therapeutic target for a range of neurological disorders. This technical guide provides an in-depth exploration of the role of PDE2A inhibition in neuroprotection, consolidating key preclinical and clinical findings. It details the underlying signaling pathways, presents quantitative data from pivotal studies, and offers comprehensive experimental protocols to aid in the design and execution of future research. The evidence presented herein strongly suggests that PDE2A inhibitors hold significant promise for the treatment of conditions such as stroke, Alzheimer's disease, and other neurodegenerative and psychiatric disorders by enhancing synaptic plasticity, promoting axonal sprouting, and mitigating the detrimental effects of neuroinflammation and oxidative stress.

Introduction: The PDE2A Enzyme and its Significance in the CNS

The phosphodiesterase (PDE) superfamily comprises a group of enzymes that regulate intracellular signaling by degrading cyclic nucleotides.[1] PDE2A, a member of this family, is unique in its ability to be allosterically activated by cGMP, which increases its hydrolysis of both cAMP and cGMP.[2] This positions PDE2A as a critical regulator of the intricate crosstalk between the cAMP and cGMP signaling pathways.[2]

Three splice variants of PDE2A have been identified: the soluble PDE2A1, and the membrane-associated PDE2A2 and PDE2A3.[3] The neuronal-specific PDE2A3 isoform is targeted to synaptic membranes through dual acylation, suggesting a key role in modulating synaptic function.[3] The high expression of PDE2A in brain regions integral to learning and memory, including the cortex, hippocampus, and striatum, underscores its importance in cognitive processes.[2][4] Dysregulation of PDE2A activity has been implicated in the pathophysiology of several neurological and psychiatric disorders, making its inhibition a promising therapeutic strategy.[5][6]

Signaling Pathways Modulated by PDE2A Inhibition

Inhibition of PDE2A leads to an increase in intracellular levels of both cAMP and cGMP, which in turn activates downstream signaling cascades crucial for neuroprotection and cognitive enhancement.[1] The primary pathways involved are the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways, which converge on the transcription factor cAMP response element-binding protein (CREB).[1][7]

The cAMP/PKA/CREB Pathway

Increased cAMP levels activate PKA, which then phosphorylates CREB at Serine 133.[8] Phosphorylated CREB (pCREB) is a key transcription factor that promotes the expression of genes involved in synaptic plasticity, neuronal survival, and axonal growth, such as brain-derived neurotrophic factor (BDNF).[8][9]

The cGMP/PKG/CREB Pathway

Elevated cGMP levels activate PKG, which can also lead to the phosphorylation of CREB, further amplifying the neuroprotective gene expression program.[10] The interplay between the cAMP and cGMP pathways, regulated by PDE2A, is thus critical for maintaining neuronal health and function.

References

- 1. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Phosphodiesterase Inhibitor BAY 73-6691 on Expression/Phosphorylation of CREB and Expression of Amyloid Precursor Protein (APP) [repository.arizona.edu]

The PDE2A Inhibitor PF-05180999: A Technical Guide to its Effects on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05180999 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By preventing the degradation of these cyclic nucleotides, this compound has emerged as a significant pharmacological tool for investigating the role of cAMP/cGMP signaling in neuronal function. This technical guide provides an in-depth overview of the effects of this compound on synaptic plasticity, with a focus on its mechanism of action, quantitative effects on key signaling molecules, and its impact on long-term potentiation (LTP) and memory. The information presented herein is intended to support further research and drug development efforts targeting cognitive enhancement and the treatment of neuropsychiatric disorders.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDE2A enzyme. PDE2A is a dual-substrate phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP. Inhibition of PDE2A by this compound leads to an accumulation of intracellular cAMP and cGMP in neuronal cells.[1][2] This elevation in second messenger levels activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of substrate proteins involved in synaptic plasticity.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key biochemical markers and behavioral outcomes related to synaptic plasticity.

Table 1: Effects of this compound on Intracellular Second Messengers and Downstream Effector Phosphorylation

| Parameter | Experimental System | This compound Concentration/Dose | Observed Effect | Reference |

| cAMP Levels | Hippocampus of stressed mice | 3 mg/kg | Significantly increased | [1][3] |

| cGMP Levels | Hippocampus of stressed mice | 3 mg/kg | Significantly increased | [1][3] |

| VASP Phosphorylation (Ser239) | Corticosterone-treated HT-22 cells | 1 µM | Increased | [1][3] |

| VASP Phosphorylation (Ser157) | Corticosterone-treated HT-22 cells | 1 µM | Increased | [1][3] |

| CREB Phosphorylation (Ser133) | Corticosterone-treated HT-22 cells | 1 µM | Significantly increased | [1][3] |

| BDNF Expression | Corticosterone-treated HT-22 cells | 1 µM | Increased | [1][3] |

Table 2: Effects of this compound on Synaptic Plasticity and Memory

| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Early Long-Term Potentiation (LTP) | Rat hippocampal slices | Concentration-dependent | Enhancement of early LTP | [4][5] |

| Long-Term Memory | Contextual Fear Conditioning (Rat) | 0.3 mg/kg (oral) | Enhanced long-term memory | [6] |

Experimental Protocols

In Vitro Analysis of Neuronal Cell Signaling

Objective: To determine the effect of this compound on cAMP, cGMP, VASP phosphorylation, CREB phosphorylation, and BDNF expression in a neuronal cell line.

Cell Line: HT-22 mouse hippocampal neuronal cells.

Protocol:

-

Cell Culture and Treatment:

-

HT-22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

To induce a stress-like state, cells are treated with corticosterone (B1669441) (e.g., 100 µM) for 24 hours.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and applied to the cell culture medium at the desired concentrations (e.g., 1 µM) for a specified pre-treatment time (e.g., 1 hour) before and during corticosterone exposure.

-

-

Biochemical Assays:

-

cAMP and cGMP Measurement: Intracellular cAMP and cGMP levels are quantified using commercially available Enzyme Immunoassay (EIA) kits according to the manufacturer's instructions.

-

Western Blotting for Protein Phosphorylation and Expression:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phospho-VASP (Ser239 and Ser157), total VASP, phospho-CREB (Ser133), total CREB, and BDNF.

-

After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

-

Ex Vivo Analysis of Long-Term Potentiation

Objective: To assess the effect of this compound on synaptic plasticity in hippocampal brain slices.

Protocol:

-

Hippocampal Slice Preparation:

-

Adult rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

This compound is bath-applied at various concentrations to determine its effect on basal synaptic transmission and LTP.

-

-

LTP Induction and Measurement:

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

-

fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

The slope of the fEPSP is analyzed to quantify the degree of potentiation.

-

In Vivo Analysis of Long-Term Memory

Objective: To evaluate the effect of this compound on memory consolidation in a behavioral paradigm.

Protocol:

-

Animals: Adult male Sprague-Dawley rats.

-

Drug Administration:

-

This compound is administered orally (p.o.) at a dose of 0.3 mg/kg at a specified time before the training session.

-

-

Contextual Fear Conditioning:

-

Training (Day 1):

-

Rats are placed in a conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).

-

An unconditioned stimulus (US), typically a mild footshock (e.g., 0.5 mA for 2 seconds), is delivered.

-

The rat remains in the chamber for a short period post-shock (e.g., 30 seconds) before being returned to its home cage.

-

-

Testing (Day 2):

-

24 hours after training, rats are returned to the same conditioning chamber.

-

Freezing behavior (a fear response) is recorded for a set period (e.g., 5 minutes).

-

An increase in freezing time in the drug-treated group compared to the vehicle control group indicates enhanced long-term memory.

-

-

Visualizations

Signaling Pathways

References

- 1. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. matilda.science [matilda.science]

Preclinical Profile of PF-05180999: A Phosphodiesterase 2A Inhibitor for Cognitive Impairment in Schizophrenia

Introduction: PF-05180999 is a potent, selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor developed by Pfizer.[1][2] It was investigated as a potential therapeutic agent to address the cognitive impairment associated with schizophrenia (CIAS).[2][3] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in the central nervous system.[4] Inhibition of PDE2A is hypothesized to enhance synaptic plasticity and cognitive function by elevating intracellular levels of these cyclic nucleotides.[5] This document provides a detailed overview of the preclinical studies of this compound in models relevant to schizophrenia, summarizing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Although its clinical development for schizophrenia was discontinued, the preclinical data offers valuable insights into the therapeutic potential of PDE2A inhibition.[1]

Mechanism of Action: PDE2A Inhibition

This compound exerts its pharmacological effects by selectively inhibiting the PDE2A enzyme. PDE2A is highly expressed in brain regions associated with mood and emotional disorders, such as the forebrain.[4] By blocking the hydrolytic activity of PDE2A, this compound leads to an accumulation of intracellular cAMP and cGMP.[1][4] This elevation in cyclic nucleotides activates downstream signaling cascades, including the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP Response Element-Binding protein (CREB), and subsequently increases the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][4] This pathway is believed to underlie the neuroprotective and cognitive-enhancing effects observed in preclinical models.[4][5]

Preclinical Pharmacology

In Vitro Studies: Binding Affinity and Selectivity

This compound is a highly potent inhibitor of PDE2A with an IC50 of 1.6 nM.[6] It demonstrates significant selectivity for PDE2A over other phosphodiesterase families, including a 2000-fold greater selectivity for PDE2A compared to PDE10A. The compound binds effectively to PDE2A across multiple species, indicating its suitability for preclinical translational studies.[6]

| Parameter | Species | Value | Other PDE IC50 Values | Reference |

| IC50 | Human | 1.6 nM | PDE10A1: 2.03 µM | [6] |

| PDE7B: 26.97 µM | [6] | |||

| PDE11A4: 50.09 µM | [6] | |||

| PDE1B1, 3A1, 4D3, 5A1, 6, 8B, 9A1: >56.25 µM | [6] | |||

| Ki | Rat | 4.2 nM | [6] | |

| Dog | 8.4 nM | [6] | ||

| Monkey | 5.5 nM | [6] | ||

| IC50 | Rat | 2.6 nM | [6] | |

| Dog | 5.2 nM | [6] | ||

| Monkey | 3.4 nM | [6] |

Experimental Protocols: In Vitro Assays

-

Cell-Based Neuroprotection Assay: The neuroprotective effects of this compound were evaluated in hippocampal cells (HT-22).[1][4][7] Cells were subjected to insults from the stress hormone corticosterone (B1669441) (CORT) to induce lesions.[1][4] The potency of this compound in protecting these cells was measured by assessing cell viability and key biomarkers such as cAMP/cGMP levels, VASP and CREB phosphorylation, and BDNF expression following treatment.[1][4][7]

In Vivo Efficacy in Schizophrenia Models

This compound has demonstrated efficacy in rodent models designed to mimic the cognitive deficits observed in schizophrenia. A key finding is its ability to reverse the effects induced by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 and ketamine, which are used to model psychosis and cognitive impairment.[3][5]

| Animal Model | Species | Administration | Dose | Outcome | Reference |

| Ketamine-Induced Working Memory Deficit | Rat | s.c. | 0.032 - 0.32 mg/kg | Dose-dependently reversed working memory errors in a radial arm maze. | [6] |

| NMDA Antagonist-Induced Deficits | Rat | Oral | Not Specified | Reversed effects in electrophysiology and working memory models. | [3] |

| Contextual Fear Conditioning | Rat | Oral | 0.3 mg/kg | Enhanced long-term memory. | [5] |

| Restraint Stress Model | Mouse | Not Specified | Not Specified | Displayed antidepressant- and anxiolytic-like effects. | [4][7] |

Experimental Protocols: Key In Vivo Experiments

-

NMDA Antagonist-Induced Cognitive Deficits:

-

Animals: Male Sprague-Dawley rats were used.

-

Procedure: Cognitive deficits were induced by administering an NMDA antagonist such as ketamine or MK-801. This compound was administered prior to the antagonist.[3][6]

-

Behavioral Assay (Working Memory): A radial arm maze (RAM) was used to assess working memory.[6] The number of errors (e.g., re-entry into a previously visited arm) was recorded. Efficacy was determined by the reduction in errors in the this compound-treated group compared to the vehicle group.[6]

-

-

Contextual Fear Conditioning (CFC):

-

Animals: Rats were used to assess long-term memory enhancement.[5]

-

Procedure: On a training day, rats were placed in a conditioning chamber and received a foot shock. This compound (0.3 mg/kg, oral) was administered before training.[5]

-

Behavioral Assay (Memory Retrieval): On the following day, rats were returned to the same chamber, and freezing behavior (a measure of fear memory) was recorded. Increased freezing time indicated enhanced long-term memory.[5]

-

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies revealed that this compound has good oral bioavailability and favorable brain penetration, with unbound brain-to-plasma concentration ratios approaching unity.[3] These characteristics are essential for a centrally acting agent and supported its advancement into clinical evaluation.

| Parameter | Species | Value / Observation | Reference |

| Oral Bioavailability | Rat | Good | [3] |

| Brain Penetration | Rat | Unbound brain/unbound plasma levels approaching unity. | [3] |

| Effect on Brain cGMP | Mouse | Dose-responsive increases in brain cGMP levels. | [3] |

| Predicted Human Dose | - | 30 mg once daily (q.d.) or 25 mg twice daily (b.i.d.) for a modified-release formulation. | [3] |

Experimental Protocols: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

-

PK Analysis: Following oral or intravenous administration of this compound to rodents, blood samples were collected at various time points. Plasma concentrations of the drug were determined using analytical methods like LC-MS/MS to calculate key parameters such as clearance, volume of distribution, and half-life.[8][9]

-

Brain Penetration: Brain and plasma samples were collected at specific time points post-dosing. The concentrations of this compound in both matrices were measured to determine the brain-to-plasma ratio.[3]

-

PD Biomarker Analysis: To confirm target engagement in the CNS, levels of cGMP were measured in brain tissue (cortex, striatum, hippocampus) of mice following acute administration of this compound.[6]

Conclusion

The preclinical data for this compound strongly supported its profile as a potent and selective PDE2A inhibitor with the potential to treat cognitive deficits in schizophrenia. It demonstrated robust in vitro potency, high selectivity, and favorable pharmacokinetic properties, including excellent brain penetration.[3][6] Furthermore, it showed clear efficacy in reversing pharmacologically-induced cognitive deficits in validated animal models.[3] While Phase 1 clinical trials were initiated, the development for schizophrenia and other indications was ultimately discontinued.[1][10] Nevertheless, the comprehensive preclinical evaluation of this compound validates PDE2A as a tractable target for developing novel therapeutics for central nervous system disorders characterized by cognitive dysfunction.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and this compound on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. The pharmacokinetics, pharmacodynamics, and safety of orally dosed INCB018424 phosphate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Investigating the Anxiolytic Effects of PF-05180999: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05180999 is a potent, highly selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 2A (PDE2A).[1][2] Initially developed by Pfizer, this compound has been investigated for various central nervous system disorders.[3] Preclinical research has demonstrated its potential anxiolytic and antidepressant-like properties, positioning PDE2A as a promising therapeutic target for emotional disorders like anxiety and depression.[4][5] This technical guide provides an in-depth overview of the anxiolytic effects of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying biological and experimental frameworks. Although clinical development for indications such as migraine and schizophrenia was discontinued (B1498344) in Phase I, the preclinical evidence supporting its anxiolytic profile remains significant for the scientific community.[3][6]

Mechanism of Action: PDE2A Inhibition and cAMP/cGMP Signaling

The primary mechanism through which this compound exerts its anxiolytic effects is the inhibition of the PDE2A enzyme.[2] PDE2A is a dual-substrate enzyme that hydrolyzes two critical intracellular second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE2A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within neuronal cells, particularly in key brain regions like the hippocampus.[4][7]

This elevation in cyclic nucleotide levels activates downstream signaling cascades.[2] Increased cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases, in turn, phosphorylate various substrate proteins, including Vasodilator-Stimulated Phosphoprotein (VASP) and the cAMP response element-binding protein (CREB).[2][6] The phosphorylation of CREB is a critical step that promotes the transcription of genes involved in neuroplasticity and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF).[2][4] The enhancement of this signaling pathway is believed to counteract the neurobiological deficits induced by stress and contribute to the observed anxiolytic and neuroprotective effects.[2][6]

Preclinical Evidence and Data

The anxiolytic potential of this compound has been substantiated in preclinical mouse models of stress. In these studies, the compound demonstrated efficacy in well-established behavioral assays for anxiety.[2]

Pharmacological Profile

The in vitro potency and selectivity of this compound highlight its targeted action on the PDE2A enzyme.

| Parameter | Value | Reference |

| Target | Phosphodiesterase 2A (PDE2A) | [1] |

| IC₅₀ | 1 nM | [1] |

| Selectivity | >2000-fold over PDE10A | [1] |

Behavioral Studies: Elevated Plus Maze (EPM)

The anxiolytic-like effects of this compound were evaluated in mice subjected to a subacute restraint stress protocol. The Elevated Plus Maze (EPM) test, a standard paradigm for assessing anxiety, was used to measure behavioral changes.[2] Anxiolytic compounds typically increase the propensity of rodents to explore the open, more fear-inducing arms of the maze.